N-(3-acetamidophenyl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide
Description
N-(3-acetamidophenyl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide is a complex organic compound that belongs to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes an acetamido group attached to a phenyl ring, a methyl group, and a benzodiazepine core.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14(24)20-16-7-5-8-17(12-16)21-19(25)23-11-10-22(2)18-9-4-3-6-15(18)13-23/h3-9,12H,10-11,13H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDLQNXFQJHDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)N2CCN(C3=CC=CC=C3C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetamidophenyl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide typically involves multiple steps. One common method includes the initial formation of the benzodiazepine core through a cyclization reaction. This is followed by the introduction of the acetamido group via an acylation reaction. The methyl group is then added through a methylation process. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods often employ robust catalysts and optimized reaction conditions to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N-(3-acetamidophenyl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
N-(3-acetamidophenyl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide involves its interaction with the central nervous system. It primarily targets the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmitters. This leads to a calming effect on the brain, reducing anxiety and inducing sedation. The compound’s unique structure allows it to bind selectively to specific subtypes of GABA receptors, contributing to its distinct pharmacological profile .
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: N-(3-acetamidophenyl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide stands out due to its specific acetamido and methyl substitutions, which may confer unique binding affinities and pharmacokinetic properties compared to other benzodiazepines. These structural differences can result in variations in potency, duration of action, and side effect profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
